4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine, also known as COTI-2, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer.
Wirkmechanismus
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine is a novel small molecule inhibitor that targets mutant p53, a protein that is commonly found in various types of cancer. Mutant p53 is known to promote tumor growth and resistance to chemotherapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine binds to mutant p53 and induces a conformational change, leading to the restoration of wild-type p53 function. This results in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In animal models, 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to reduce tumor size and improve survival rates. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has not shown any significant toxicity in pre-clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine is its specificity for mutant p53, making it a promising candidate for the treatment of various types of cancer. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also shown promising results in pre-clinical studies, with a significant reduction in tumor size and improved survival rates. However, the yield of the synthesis process is low, which may limit the availability of the compound for further research. Further studies are needed to determine the optimal dosage and administration of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine in humans.
Zukünftige Richtungen
For 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine include further pre-clinical studies to determine the optimal dosage and administration of the compound in humans. Clinical trials are also needed to evaluate the safety and efficacy of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine in humans. In addition, further research is needed to determine the potential for combination therapy with other chemotherapy agents and radiation therapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine may also have potential applications in other diseases, such as neurodegenerative disorders, where mutant p53 has been implicated.
Synthesemethoden
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine can be synthesized through a multi-step process starting from 2-amino-4-chloro-6-methylpyrimidine. The synthesis involves the formation of a thiazepane ring and subsequent reaction with a ketone to form the final product. The yield of the synthesis process is around 20%.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to have anti-tumor activity in various cancer cell lines, including breast, colon, lung, and ovarian cancers. In pre-clinical studies, 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also shown promising results in animal models, with a significant reduction in tumor size and improved survival rates.
Eigenschaften
IUPAC Name |
4-chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5OS/c1-6-4-16(2-3-18(17)5-6)9-7(12)8(11)14-10(13)15-9/h6H,2-5,12H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWRDKTRSVTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)C1)C2=C(C(=NC(=N2)N)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.